TSC24

Description

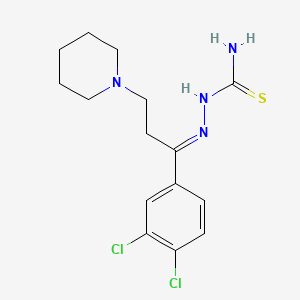

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C15H20Cl2N4S |

|---|---|

Molecular Weight |

359.3 g/mol |

IUPAC Name |

[(E)-[1-(3,4-dichlorophenyl)-3-piperidin-1-ylpropylidene]amino]thiourea |

InChI |

InChI=1S/C15H20Cl2N4S/c16-12-5-4-11(10-13(12)17)14(19-20-15(18)22)6-9-21-7-2-1-3-8-21/h4-5,10H,1-3,6-9H2,(H3,18,20,22)/b19-14+ |

InChI Key |

WETWRBCEFGLZHJ-XMHGGMMESA-N |

Isomeric SMILES |

C1CCN(CC1)CC/C(=N\NC(=S)N)/C2=CC(=C(C=C2)Cl)Cl |

Canonical SMILES |

C1CCN(CC1)CCC(=NNC(=S)N)C2=CC(=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

A Deep Dive into the Molecular Functions of Hamartin and Tuberin: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular functions of the tumor suppressor proteins hamartin (TSC1) and tuberin (TSC2). Mutations in the genes encoding these proteins lead to Tuberous Sclerosis Complex (TSC), a multi-system genetic disorder characterized by the growth of benign tumors in various organs. A thorough understanding of the intricate molecular mechanisms governed by hamartin and tuberin is paramount for the development of targeted therapeutics for TSC and related disorders. This document details their core functions, interaction, and regulation within the pivotal mTOR signaling pathway, supported by quantitative data, detailed experimental protocols, and visual diagrams of key cellular processes.

The Hamartin-Tuberin Complex: A Central Regulator of Cell Growth and Proliferation

Hamartin and tuberin form a heterodimeric complex that acts as a critical integrator of diverse cellular signals, including growth factors, nutrients, energy levels, and stress. This complex, often referred to as the TSC complex, functions primarily as a negative regulator of the mTORC1 (mechanistic target of rapamycin complex 1) signaling pathway, a master controller of cell growth, proliferation, and metabolism.[1][2] A third core subunit, TBC1D7, has been identified as a stable component of the complex, contributing to its stability and full functional activity.[3][4]

The primary mechanism by which the TSC complex inhibits mTORC1 is through the GTPase-activating protein (GAP) activity of tuberin.[1] Tuberin's GAP domain specifically targets the small GTPase Rheb (Ras homolog enriched in brain).[5] By accelerating the hydrolysis of GTP to GDP on Rheb, tuberin converts Rheb to its inactive, GDP-bound state.[6] This inactivation of Rheb is crucial, as GTP-bound Rheb is a potent activator of mTORC1.[5] Hamartin, while lacking catalytic activity itself, plays an essential role by stabilizing tuberin and preventing its degradation.[7] The interaction between hamartin and tuberin is mediated by their respective coiled-coil domains and is a prerequisite for the tumor suppressor function of the complex.[8][9][10]

Quantitative Insights into the TSC Complex

While extensive qualitative data exists, precise quantitative measurements of the interactions and activities within the TSC pathway are crucial for accurate modeling and drug development. The following table summarizes available quantitative data from various studies.

| Parameter | Interacting Proteins | Value | Method | Reference |

| Binding Affinity (ΔΔG) | Hamartin (R204H) - Tuberin | -0.04 Kcal/mol | In silico prediction | [11] |

| Binding Affinity (ΔΔG) | Hamartin (R204P) - Tuberin | -0.21 Kcal/mol | In silico prediction | [11] |

| Binding Affinity (ΔΔG) | Hamartin (R204C) - Tuberin | 1.39 Kcal/mol | In silico prediction | [11] |

| Binding Affinity (ΔΔG) | Hamartin (R204H) - Rac1 | 0.54 Kcal/mol | In silico prediction | [11] |

| Binding Affinity (ΔΔG) | Hamartin (R204P) - Rac1 | 4.49 Kcal/mol | In silico prediction | [11] |

| Binding Affinity (ΔΔG) | Hamartin (R204C) - Rac1 | 2.03 Kcal/mol | In silico prediction | [11] |

Note: Negative ΔΔG values suggest a potential increase in binding affinity, while positive values suggest a decrease. These in silico predictions provide a basis for further experimental validation.

Signaling Pathways Regulating and Regulated by the TSC Complex

The activity of the TSC complex is tightly controlled by a multitude of upstream signaling pathways, allowing the cell to couple growth with favorable environmental conditions.

Upstream Regulation of the TSC Complex

PI3K/Akt Pathway: In the presence of growth factors, the PI3K/Akt pathway is activated. Akt directly phosphorylates tuberin on multiple residues, leading to the inhibition of the TSC complex's GAP activity.[12][13][14] This phosphorylation event promotes the dissociation of the complex from the lysosomal surface, where its substrate Rheb resides, thereby relieving the inhibition of mTORC1.

AMPK Pathway: In response to low cellular energy (high AMP:ATP ratio), AMP-activated protein kinase (AMPK) is activated. AMPK phosphorylates and activates the TSC complex, leading to the inhibition of mTORC1 and a corresponding decrease in energy-consuming processes like protein synthesis.[15]

ERK/MAPK Pathway: The Ras/ERK/MAPK pathway can also phosphorylate and inhibit the TSC complex, providing another route for growth factor-mediated activation of mTORC1.

Caption: Upstream regulation of the TSC complex.

Downstream Effects of TSC Complex Activity

The primary downstream effect of TSC complex activation is the inhibition of mTORC1. This leads to:

-

Inhibition of Protein Synthesis: mTORC1 phosphorylates and activates S6 kinase (S6K) and phosphorylates and inhibits the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). Inhibition of mTORC1 by the TSC complex therefore leads to a global reduction in protein synthesis.

-

Activation of Autophagy: mTORC1 is a potent inhibitor of autophagy, a cellular process for degrading and recycling cellular components. By inhibiting mTORC1, the TSC complex promotes the initiation of autophagy.[15][16][17][18][19]

-

Regulation of the Cell Cycle: The TSC complex has been implicated in the regulation of cell cycle progression, with loss of its function leading to aberrant cell proliferation.[2][20][21][22][23]

Caption: Downstream effects of TSC complex activity.

Interaction with mTORC2

Intriguingly, the TSC complex has a dual and opposing role in regulating the two mTOR complexes. While it inhibits mTORC1, it is required for the proper activation of mTORC2.[1][8][24][25][26] The TSC1-TSC2 complex can physically associate with mTORC2 and directly stimulate its kinase activity.[1] This activation of mTORC2 is independent of the TSC complex's GAP activity towards Rheb.[8]

Caption: Dual role of the TSC complex on mTORC1 and mTORC2.

Subcellular Localization

The subcellular localization of the TSC complex is critical for its function. Hamartin and tuberin are found in both the cytoplasm and associated with membranes.[27][28][29][30] Tuberin has been shown to shuttle between the cytoplasm and the nucleus in a cell-cycle-dependent manner.[28][29][31] The localization of the TSC complex to the lysosomal surface is particularly important for its ability to regulate Rheb and mTORC1.

Experimental Protocols

Co-immunoprecipitation of Hamartin and Tuberin

This protocol is designed to verify the in vivo interaction between hamartin and tuberin.

Materials:

-

Cell lysis buffer (e.g., CHAPS-based buffer)

-

Protease and phosphatase inhibitor cocktails

-

Antibodies: anti-hamartin (TSC1) and anti-tuberin (TSC2) antibodies for immunoprecipitation and western blotting

-

Protein A/G agarose beads

-

Wash buffer (e.g., lysis buffer with lower detergent concentration)

-

SDS-PAGE gels and western blotting reagents

Procedure:

-

Culture cells to 80-90% confluency.

-

Lyse cells in ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with the primary antibody (e.g., anti-tuberin) overnight at 4°C with gentle rotation.

-

Add protein A/G agarose beads and incubate for 2-4 hours at 4°C.

-

Wash the beads 3-5 times with ice-cold wash buffer.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the immunoprecipitated proteins by western blotting using an antibody against the putative interacting partner (e.g., anti-hamartin).

Caption: Co-immunoprecipitation workflow.

In Vitro Rheb GAP Assay

This assay measures the ability of the TSC complex to stimulate the GTPase activity of Rheb.[6][32][33]

Materials:

-

Purified recombinant Rheb protein

-

Purified TSC1/TSC2 complex

-

[γ-³²P]GTP

-

GAP buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl₂)

-

Thin-layer chromatography (TLC) plates

-

Phosphorimager

Procedure:

-

Load recombinant Rheb with [γ-³²P]GTP in a low-magnesium buffer.

-

Initiate the GAP reaction by adding the purified TSC1/TSC2 complex and MgCl₂ to the GAP buffer.

-

Incubate the reaction at 30°C for various time points.

-

Stop the reaction by adding EDTA and boiling.

-

Spot the reaction mixture onto a TLC plate and separate GDP and GTP by chromatography.

-

Quantify the amount of [³²P]GDP and [³²P]GTP using a phosphorimager to determine the rate of GTP hydrolysis.

mTORC1 Kinase Assay

This assay measures mTORC1 activity by quantifying the phosphorylation of a known substrate, such as 4E-BP1.[34][35][36][37][38]

Materials:

-

Cell lysate containing mTORC1

-

Anti-Raptor antibody for immunoprecipitation

-

Protein A/G agarose beads

-

Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl₂, 250 µM ATP)

-

Recombinant purified 4E-BP1 protein

-

Anti-phospho-4E-BP1 (Thr37/46) antibody

-

SDS-PAGE and western blotting reagents

Procedure:

-

Immunoprecipitate mTORC1 from cell lysates using an anti-Raptor antibody.

-

Wash the immunoprecipitated mTORC1 complex extensively.

-

Resuspend the beads in kinase assay buffer.

-

Add recombinant 4E-BP1 to the reaction mixture.

-

Incubate at 30°C for 30 minutes.

-

Stop the reaction by adding SDS-PAGE sample buffer and boiling.

-

Analyze the phosphorylation of 4E-BP1 by western blotting using a phospho-specific antibody.

Caption: mTORC1 kinase assay workflow.

Conclusion

The hamartin-tuberin complex stands as a central signaling hub, meticulously integrating a wide array of intracellular and extracellular cues to govern cell growth, proliferation, and metabolism. Its primary role as a negative regulator of the mTORC1 pathway underscores its significance as a tumor suppressor. The intricate regulation of the TSC complex by upstream kinases and its dual functionality in modulating both mTORC1 and mTORC2 highlight the complexity of this signaling network. A deeper, quantitative understanding of these molecular interactions, facilitated by the experimental approaches detailed herein, is essential for the rational design of novel and effective therapeutic strategies for Tuberous Sclerosis Complex and other diseases characterized by aberrant mTOR signaling.

References

- 1. Signaling events downstream of mTOR complex 2 are attenuated in cells and tumors deficient for the tuberous sclerosis complex tumor suppressors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Beyond Protein Synthesis; The Multifaceted Roles of Tuberin in Cell Cycle Regulation [frontiersin.org]

- 3. TBC1D7 is a third subunit of the TSC1-TSC2 complex upstream of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The non-essential TSC complex component TBC1D7 restricts tissue mTORC1 signaling and brain and neuron growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Rheb GTPase is a direct target of TSC2 GAP activity and regulates mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Measurements of TSC2 GAP activity toward Rheb - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. The TSC1-TSC2 Complex Is Required for Proper Activation of mTOR Complex 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Interaction between hamartin and tuberin, the TSC1 and TSC2 gene products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Case report: A gain-of-function of hamartin may lead to a distinct “inverse TSC1-hamartin” phenotype characterized by reduced cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 12. TSC1/TSC2 Signaling in the CNS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. TSC1 and TSC2 gene mutations and their implications for treatment in Tuberous Sclerosis Complex: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Neuronal Tsc1/2 complex controls autophagy through AMPK-dependent regulation of ULK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pnas.org [pnas.org]

- 17. The paradox of autophagy in Tuberous Sclerosis Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 2022 Tuberous Sclerosis Complex Highlight - Autophagy and the Neurocognitive Deficits in TSC, Tuberous Sclerosis Complex Research Program, Congressionally Directed Medical Research Programs [cdmrp.health.mil]

- 19. researchgate.net [researchgate.net]

- 20. Cell size regulation by the human TSC tumor suppressor proteins depends on PI3K and FKBP38 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. aacrjournals.org [aacrjournals.org]

- 22. The cell cycle and tuberous sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Unraveling the function of TSC1-TSC2 complex: implications for stem cell fate - PMC [pmc.ncbi.nlm.nih.gov]

- 25. aacrjournals.org [aacrjournals.org]

- 26. A complex interplay between Akt, TSC2 and the two mTOR complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. journals.physiology.org [journals.physiology.org]

- 28. Subcellular distribution of the TSC2 gene product tuberin in human airway smooth muscle cells is driven by multiple localization sequences and is cell-cycle dependent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. journals.physiology.org [journals.physiology.org]

- 30. neurology.org [neurology.org]

- 31. Tuberin nuclear localization can be regulated by phosphorylation of its carboxyl terminus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Biochemical and functional characterizations of small GTPase Rheb and TSC2 GAP activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. Biochemical and Functional Characterizations of Small GTPase Rheb and TSC2 GAP Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 34. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]

- 35. Characterization of the Raptor/4E-BP1 Interaction by Chemical Cross-linking Coupled with Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 36. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [en.bio-protocol.org]

- 37. researchgate.net [researchgate.net]

- 38. researchgate.net [researchgate.net]

Upstream Regulators of the TSC Complex: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The tuberous sclerosis complex (TSC) is a critical signaling node that integrates diverse upstream cues to control cell growth, proliferation, and metabolism. Comprised of the core components TSC1 (hamartin) and TSC2 (tuberin), this complex acts as a GTPase-activating protein (GAP) for the small GTPase Rheb, a potent activator of the mechanistic target of rapamycin complex 1 (mTORC1).[1][2] The intricate regulation of the TSC complex by a multitude of upstream signaling pathways positions it as a key therapeutic target in various diseases, including cancer and neurodevelopmental disorders. This technical guide provides a comprehensive overview of the core upstream regulators of the TSC complex, detailing the signaling pathways, quantitative data on post-translational modifications, and methodologies for their study.

Core Signaling Pathways Converging on the TSC Complex

The activity of the TSC complex is exquisitely controlled by a series of phosphorylation events mediated by several key signaling pathways. These pathways can be broadly categorized into those that inhibit the TSC complex, thereby activating mTORC1, and those that activate the TSC complex, leading to mTORC1 suppression.

Inhibitory Regulation of the TSC Complex

Growth factor signaling pathways predominantly lead to the inhibition of the TSC complex, promoting anabolic processes.

-

PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade is a major inhibitory input to the TSC complex.[3][4] Upon growth factor stimulation, activated Akt directly phosphorylates TSC2 on multiple residues, leading to the dissociation of the TSC1-TSC2 complex and the sequestration of TSC2 in the cytosol by 14-3-3 proteins.[2][5] This relieves the GAP activity of TSC2 towards Rheb, allowing for mTORC1 activation.[2]

-

MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway also negatively regulates the TSC complex.[6] Both ERK and its downstream kinase, RSK, can phosphorylate TSC2 at distinct sites, leading to the inhibition of the TSC complex and subsequent mTORC1 activation.[3][7] This pathway can be activated by various mitogenic stimuli and oncogenic Ras.[6]

-

IKKβ Signaling: The IκB kinase β (IKKβ), a key component of the NF-κB signaling pathway, can directly phosphorylate TSC1.[8] This phosphorylation event, occurring in response to inflammatory stimuli like TNFα, leads to the suppression of the TSC complex and activation of mTORC1, linking inflammation to cell growth and angiogenesis.[8]

Activatory Regulation of the TSC Complex

Cellular stress signals, such as low energy status, activate the TSC complex to inhibit mTORC1 and conserve cellular resources.

-

AMPK Pathway: AMP-activated protein kinase (AMPK) is a critical energy sensor that activates the TSC complex in response to low cellular ATP levels.[1] AMPK directly phosphorylates TSC2, enhancing its GAP activity towards Rheb and leading to mTORC1 inhibition.[1][9] This provides a crucial mechanism for coupling cellular energy status to cell growth.

-

Wnt/GSK3β Pathway: The Wnt signaling pathway, through its regulation of Glycogen Synthase Kinase 3β (GSK3β), also modulates TSC complex activity. GSK3β can phosphorylate TSC2, and this phosphorylation is dependent on a priming phosphorylation by AMPK.[10][11] Inhibition of GSK3β by Wnt signaling leads to the inactivation of the TSC complex and activation of mTORC1.[10]

Quantitative Data: Phosphorylation of the TSC Complex

The following tables summarize the key phosphorylation sites on TSC1 and TSC2, the responsible upstream kinases, and the functional consequences of these modifications.

| Table 1: Phosphorylation Sites on TSC1 | |||

| Residue | Kinase | Signaling Pathway | Functional Effect on TSC Complex |

| Ser487, Ser511 | IKKβ | TNFα/NF-κB | Inhibition[3][8][12] |

| Table 2: Phosphorylation Sites on TSC2 | |||

| Residue | Kinase | Signaling Pathway | Functional Effect on TSC Complex |

| Ser939, Ser981, Thr1462 | Akt | PI3K/Akt | Inhibition[2][4][13][14][15] |

| Ser1130, Ser1132 | Akt | PI3K/Akt | Inhibition[13] |

| Ser664 | ERK | MAPK/ERK | Inhibition[3][6] |

| Ser1798 | RSK | MAPK/ERK | Inhibition[3][7] |

| Ser1387 (Human) / Ser1338 (Drosophila) | AMPK | Energy Sensing | Activation[1][9] |

| Thr1227, Ser1345 | AMPK | Energy Sensing | Activation[3] |

| Multiple sites (primed by AMPK) | GSK3β | Wnt | Activation[10][11] |

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the core upstream regulatory pathways of the TSC complex.

Caption: The PI3K/Akt pathway inhibits the TSC complex, leading to mTORC1 activation.

References

- 1. mdpi.com [mdpi.com]

- 2. scispace.com [scispace.com]

- 3. Unraveling the function of TSC1-TSC2 complex: implications for stem cell fate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Advances and Future Directions for Tuberous Sclerosis Complex Research: Recommendations from the 2015 Strategic Planning Conference - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 6. researchgate.net [researchgate.net]

- 7. promega.com [promega.com]

- 8. google.com [google.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. academic.oup.com [academic.oup.com]

- 13. bellbrooklabs.com [bellbrooklabs.com]

- 14. TSC2 is phosphorylated and inhibited by Akt and suppresses mTOR signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. rupress.org [rupress.org]

Downstream Effectors of mTORC1 in Tuberous Sclerosis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tuberous Sclerosis Complex (TSC) is a genetic disorder characterized by the growth of benign tumors in multiple organs, arising from mutations in the TSC1 or TSC2 genes. These mutations lead to the hyperactivation of the mechanistic target of rapamycin complex 1 (mTORC1), a central regulator of cell growth, proliferation, and metabolism.[1][2] Understanding the downstream effectors of mTORC1 is paramount for elucidating the pathophysiology of TSC and for the development of targeted therapeutics. This technical guide provides a comprehensive overview of the key downstream signaling pathways of mTORC1 implicated in TSC, including the roles of S6 Kinase 1 (S6K1), eIF4E-binding protein 1 (4E-BP1), ULK1-dependent autophagy, and Transcription Factor EB (TFEB)-mediated lysosomal biogenesis. This document details the molecular mechanisms, presents quantitative data from relevant studies, and provides established experimental protocols to investigate these pathways.

The TSC-mTORC1 Signaling Axis: A Central Hub in Cellular Regulation

The TSC protein complex, composed of TSC1 (hamartin) and TSC2 (tuberin), acts as a critical negative regulator of mTORC1.[1][2] TSC2 possesses GTPase-activating protein (GAP) activity towards the small GTPase Rheb (Ras homolog enriched in brain).[3][4] In its GTP-bound state, Rheb directly activates mTORC1. The TSC complex maintains Rheb in an inactive GDP-bound state, thereby suppressing mTORC1 activity.[3][4] In Tuberous Sclerosis, loss-of-function mutations in TSC1 or TSC2 abrogate this inhibitory function, leading to constitutive Rheb-GTP accumulation and subsequent mTORC1 hyperactivation.[1] This uncontrolled mTORC1 signaling drives the pathological manifestations of TSC.[1]

Caption: mTORC1 signaling pathway in Tuberous Sclerosis.

Key Downstream Effectors of mTORC1 in TSC

S6K1 and 4E-BP1: Deregulation of Protein Synthesis

Two of the most well-characterized downstream effectors of mTORC1 are the ribosomal protein S6 kinase 1 (S6K1) and the eukaryotic initiation factor 4E (eIF4E)-binding protein 1 (4E-BP1), both of which are central to the regulation of protein synthesis.[5][6]

-

S6K1: Upon activation by mTORC1-mediated phosphorylation at Thr389, S6K1 phosphorylates several substrates, including the 40S ribosomal protein S6 (rpS6), which enhances the translation of a specific subset of mRNAs containing a 5' terminal oligopyrimidine (TOP) tract.[7] In TSC, the hyperactive mTORC1 leads to constitutive S6K1 activation, contributing to the increased cell size and proliferation characteristic of TSC-related tumors.[7][8]

-

4E-BP1: In its hypophosphorylated state, 4E-BP1 binds to and sequesters the cap-binding protein eIF4E, thereby inhibiting cap-dependent translation initiation. mTORC1-mediated phosphorylation of 4E-BP1 causes its dissociation from eIF4E, allowing for the assembly of the eIF4F complex and the initiation of translation.[5] In TSC, hyperphosphorylation of 4E-BP1 leads to sustained eIF4E activity and elevated protein synthesis, promoting cell growth.[5]

| Parameter | Control Cells/Tissues | TSC-deficient Cells/Tissues | Reference |

| p-S6K1 (Thr389) | Low/Basal | High/Constitutive | [7] |

| p-rpS6 (Ser235/236) | Low/Basal | High/Constitutive | [8] |

| p-4E-BP1 (Thr37/46) | Low/Basal | High/Constitutive | [5] |

| eIF4E-4E-BP1 Interaction | High | Low | [5] |

Table 1: Quantitative Changes in Protein Synthesis Regulators in TSC

ULK1 and Autophagy: A Paradoxical Role

Autophagy is a catabolic process responsible for the degradation of cellular components, and it is tightly regulated by the cellular nutrient status. mTORC1 is a potent inhibitor of autophagy initiation.[9][10] It achieves this by directly phosphorylating and inactivating the Unc-51-like kinase 1 (ULK1), a key component of the autophagy initiation complex.[9][11]

In the context of TSC, the constitutive activation of mTORC1 would be expected to suppress autophagy.[9][10] Indeed, basal autophagy levels are often reduced in TSC-deficient cells.[10] However, the role of autophagy in TSC is complex and appears to be context-dependent. While mTORC1 hyperactivation inhibits autophagy, studies have shown that TSC-driven tumorigenesis is dependent on a certain level of autophagic activity, suggesting that autophagy may provide a survival advantage to tumor cells under metabolic stress.[9] In some neuronal models of TSC, loss of TSC2 leads to increased autophagic flux through an AMPK-dependent activation of ULK1, which can override the inhibitory effect of mTORC1.[11][12]

| Parameter | Control Cells | TSC-deficient Cells (non-neuronal) | TSC-deficient Neurons | Reference |

| p-ULK1 (Ser757) (mTORC1 site) | Low | High | High | [11] |

| LC3-II/LC3-I ratio (Autophagosome marker) | Basal | Decreased | Increased | [10][11] |

| Autophagic Flux | Normal | Reduced | Increased | [11] |

| p-AMPK (Thr172) | Basal | Basal | Increased | [11][12] |

Table 2: Autophagy Regulation in Different TSC Models

TFEB and Lysosomal Biogenesis

Transcription factor EB (TFEB) is a master regulator of lysosomal biogenesis and autophagy.[13][14] mTORC1 negatively regulates TFEB by phosphorylating it at specific serine residues, which promotes its sequestration in the cytoplasm by the 14-3-3 protein.[13] When mTORC1 is inactive, dephosphorylated TFEB translocates to the nucleus and activates the transcription of genes involved in lysosome formation and function.[14]

In TSC, despite hyperactive mTORC1, TFEB is paradoxically found to be active and localized to the nucleus in TSC-associated tumors and cell models.[13][15] This leads to an increase in lysosomal biogenesis.[13] The mechanism underlying this non-canonical TFEB activation in the absence of TSC1/2 involves the RAGC GTPase and is independent of mTORC1's ability to phosphorylate TFEB in this context.[13] This enhanced lysosomal capacity may support the metabolic demands of the rapidly growing tumor cells in TSC.[15]

| Parameter | Control Cells | TSC-deficient Cells | Reference |

| TFEB Nuclear Localization | Low | High | [13][15] |

| p-TFEB (Ser142/Ser211) | High | Low | [13] |

| Lysosomal Gene Expression (e.g., LAMP1, CTSD) | Basal | Increased | [13] |

| Number of Lysosomes | Normal | Increased | [15] |

Table 3: TFEB Activity and Lysosomal Biogenesis in TSC

Experimental Protocols

Western Blotting for mTORC1 Pathway Components

This protocol outlines the general steps for analyzing the phosphorylation status and total protein levels of key mTORC1 downstream effectors.

Caption: Western Blotting Experimental Workflow.

Methodology:

-

Sample Preparation: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[16][17] Determine protein concentration using a BCA assay.[16]

-

Gel Electrophoresis: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.[18]

-

Protein Transfer: Transfer proteins to a PVDF membrane.[19]

-

Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).[18]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-phospho-S6K1 (Thr389), anti-S6K1, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, anti-LC3B, anti-p62) overnight at 4°C with gentle agitation.[20]

-

Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[19]

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[19]

-

Quantification: Perform densitometric analysis of the bands using software like ImageJ.[18]

S6K1 Kinase Assay

This protocol describes an in vitro kinase assay to measure the activity of S6K1.

Methodology:

-

Immunoprecipitation of S6K1: Immunoprecipitate S6K1 from cell lysates using an anti-S6K1 antibody.

-

Kinase Reaction:

-

Prepare a kinase assay buffer (e.g., 20 mM HEPES pH 7.6, 20 mM MgCl2, 1 mM DTT).[21]

-

Add the immunoprecipitated S6K1, a specific S6K1 substrate (e.g., a synthetic peptide), and ATP (including γ-³²P-ATP for radioactive detection or using a luminescence-based kit like ADP-Glo).[21][22][23]

-

Incubate the reaction at 30°C for a specified time (e.g., 30-45 minutes).[21][22]

-

-

Detection of Substrate Phosphorylation:

-

Radioactive Method: Stop the reaction, spot the mixture onto phosphocellulose paper, wash, and quantify the incorporated radioactivity using a scintillation counter.[21]

-

Luminescence-based Method (ADP-Glo): Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete remaining ATP. Then, add Kinase Detection Reagent to convert the generated ADP to ATP and measure the resulting luminescence, which is proportional to kinase activity.[22][23]

-

Immunoprecipitation of mTORC1 and its Substrates

This protocol is for the co-immunoprecipitation of mTORC1 components and its substrates to study their interactions.

Methodology:

-

Cell Lysis: Lyse cells in a CHAPS-based buffer to preserve the integrity of the mTOR complexes.[24][25]

-

Immunoprecipitation:

-

Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.[24]

-

Elution and Analysis: Elute the protein complexes from the beads by boiling in SDS sample buffer and analyze the co-immunoprecipitated proteins by Western blotting.[24]

Methods for Measuring Autophagy

1. LC3-II Turnover Assay (Autophagic Flux):

This assay measures the degradation of LC3-II within autolysosomes, providing a measure of autophagic flux.

Methodology:

-

Treatment: Treat cells with and without a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine) for a defined period.

-

Western Blotting: Perform Western blotting for LC3.

-

Analysis: Compare the amount of LC3-II in the presence and absence of the inhibitor. An accumulation of LC3-II in the presence of the inhibitor indicates active autophagic flux.[26]

2. p62/SQSTM1 Degradation Assay:

p62 is a protein that is selectively degraded by autophagy. Its accumulation can indicate a blockage in the autophagic pathway.

Methodology:

-

Western Blotting: Perform Western blotting for p62.

-

Analysis: An increase in p62 levels suggests an inhibition of autophagy, while a decrease indicates its activation.

3. Tandem Fluorescent LC3 (mCherry-EGFP-LC3) Assay:

This fluorescence microscopy-based assay distinguishes between autophagosomes and autolysosomes.

Methodology:

-

Transfection: Transfect cells with a plasmid encoding the mCherry-EGFP-LC3 fusion protein.

-

Microscopy:

-

In autophagosomes (neutral pH), both EGFP and mCherry fluoresce, appearing as yellow puncta.

-

In autolysosomes (acidic pH), the EGFP fluorescence is quenched, while mCherry remains stable, resulting in red puncta.

-

-

Analysis: The ratio of red to yellow puncta provides a measure of autophagic flux.

Conclusion and Future Directions

The hyperactivation of mTORC1 in Tuberous Sclerosis leads to the dysregulation of a multitude of downstream effectors, profoundly impacting cellular processes such as protein synthesis, autophagy, and lysosomal biogenesis. The aberrant signaling through S6K1, 4E-BP1, ULK1, and TFEB collectively contributes to the pathogenesis of TSC. A thorough understanding of these downstream pathways is crucial for the development of more effective and targeted therapeutic strategies. While mTORC1 inhibitors like rapamycin have shown clinical benefit, they are primarily cytostatic.[27] Future research should focus on targeting these downstream effectors, potentially in combination with mTORC1 inhibition, to achieve more robust and lasting therapeutic responses in patients with Tuberous Sclerosis. The experimental protocols provided herein serve as a foundational guide for researchers to further investigate these critical signaling networks.

References

- 1. mTOR Signaling and Neural Stem Cells: The Tuberous Sclerosis Complex Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | The TSC Complex-mTORC1 Axis: From Lysosomes to Stress Granules and Back [frontiersin.org]

- 4. The TSC Complex-mTORC1 Axis: From Lysosomes to Stress Granules and Back - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Frontiers | mTORC1 Activation by Loss of Tsc1 in Myelinating Glia Causes Downregulation of Quaking and Neurofascin 155 Leading to Paranodal Domain Disorganization [frontiersin.org]

- 7. Tuberous sclerosis complex tumor suppressor–mediated S6 kinase inhibition by phosphatidylinositide-3-OH kinase is mTOR independent - PMC [pmc.ncbi.nlm.nih.gov]

- 8. research.ed.ac.uk [research.ed.ac.uk]

- 9. pnas.org [pnas.org]

- 10. Autophagy: An ‘Achilles’ heel of tumorigenesis in TSC and LAM - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Neuronal Tsc1/2 complex controls autophagy through AMPK-dependent regulation of ULK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Neuronal Tsc1/2 complex controls autophagy through AMPK-dependent regulation of ULK1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. TSC2 regulates lysosome biogenesis via a non-canonical RAGC and TFEB-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. youtube.com [youtube.com]

- 16. pubcompare.ai [pubcompare.ai]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

- 20. ccrod.cancer.gov [ccrod.cancer.gov]

- 21. Phosphorylation and Degradation of S6K1 (p70S6K1) in Response to Persistent JNK1 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. bpsbioscience.com [bpsbioscience.com]

- 23. worldwide.promega.com [worldwide.promega.com]

- 24. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Regulation of mTORC1 Complex Assembly and Signaling by GRp58/ERp57 - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Methods for Detection of Autophagy in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

Genotype-Phenotype Correlations in TSC1 vs. TSC2 Mutations: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the established genotype-phenotype correlations in Tuberous Sclerosis Complex (TSC), focusing on the distinctions between mutations in the TSC1 and TSC2 genes. It is intended to serve as a resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the molecular underpinnings of TSC and the experimental approaches used to investigate them.

Introduction to Tuberous Sclerosis Complex

Tuberous Sclerosis Complex is an autosomal dominant genetic disorder characterized by the growth of hamartomas in multiple organs, including the brain, kidneys, heart, lungs, and skin. The clinical presentation of TSC is highly variable, ranging from mild skin manifestations to severe neurological complications such as epilepsy, intellectual disability, and autism spectrum disorder. TSC is caused by mutations in either the TSC1 gene, encoding hamartin, or the TSC2 gene, encoding tuberin. These two proteins form a complex that acts as a critical negative regulator of the mechanistic target of rapamycin (mTOR) pathway, a central controller of cell growth and proliferation.

Genotype-Phenotype Correlations: TSC1 vs. TSC2

A substantial body of evidence indicates that mutations in TSC2 are generally associated with a more severe clinical phenotype compared to mutations in TSC1. This disparity is observed across various clinical manifestations of the disease. While there is considerable overlap in the types of symptoms experienced by individuals with either mutation, the frequency and severity often differ.

Neurological Manifestations

Neurological involvement is a hallmark of TSC and a major source of morbidity. Studies have consistently shown a higher burden of neurological symptoms in individuals with TSC2 mutations.

| Clinical Feature | TSC1 Mutation | TSC2 Mutation | Reference |

| Age of Seizure Onset | Later onset | Earlier onset | [1] |

| Infantile Spasms | Less common | More common | [2] |

| Intellectual Disability | Lower prevalence and severity | Higher prevalence and severity | [3] |

| Cortical Tubers | Fewer in number | Greater in number | [3] |

| Subependymal Nodules (SENs) | Fewer in number | Greater in number | [4] |

| Subependymal Giant Cell Astrocytomas (SEGAs) | Less frequent | More frequent | [5] |

Renal and Other Systemic Manifestations

Renal complications are a leading cause of mortality in adults with TSC. Again, individuals with TSC2 mutations tend to have a higher incidence and severity of renal and other systemic manifestations. A contiguous gene deletion syndrome involving TSC2 and the adjacent PKD1 gene results in a particularly severe renal phenotype with early-onset polycystic kidney disease.[6]

| Clinical Feature | TSC1 Mutation | TSC2 Mutation | Reference |

| Renal Angiomyolipomas (AMLs) | Less frequent | More frequent | [2] |

| Renal Cysts | Less frequent | More frequent | [7] |

| Cardiac Rhabdomyomas | Less frequent | More frequent | [2] |

| Retinal Hamartomas | Less frequent | More frequent | [3] |

| Liver Angiomyolipomas | Rare | More frequent | [2][3] |

Molecular Basis for Phenotypic Differences

The TSC1 and TSC2 proteins function as a heterodimer to regulate mTORC1 signaling. Tuberin (TSC2) contains the GTPase-activating protein (GAP) domain that is essential for inhibiting Rheb, a direct activator of mTORC1. Hamartin (TSC1) stabilizes tuberin and prevents its degradation. It is hypothesized that the more severe phenotype associated with TSC2 mutations may be due to the complete loss of the GAP activity of the TSC1/TSC2 complex, leading to greater mTORC1 hyperactivation compared to the effects of TSC1 mutations.[8]

Signaling Pathways

The TSC1/TSC2 complex is a key integrator of multiple upstream signaling pathways that converge on the regulation of mTORC1. Loss of function of the TSC complex due to mutations in either gene leads to constitutive activation of mTORC1 and its downstream effectors, resulting in abnormal cell growth, proliferation, and differentiation.

Caption: The TSC/mTOR signaling pathway.

Experimental Protocols

Genetic Analysis

Sanger sequencing is a standard method for identifying small mutations in the TSC1 and TSC2 genes.

Protocol:

-

DNA Extraction: Genomic DNA is extracted from peripheral blood leukocytes using a commercial kit (e.g., QIAamp DNA Blood Mini Kit, Qiagen). DNA concentration and purity are assessed using a spectrophotometer.

-

Primer Design: PCR primers are designed to amplify all coding exons and flanking intronic regions of TSC1 and TSC2. Primer design software (e.g., Primer3) is used to ensure specificity and optimal amplification.

-

PCR Amplification: PCR is performed using a high-fidelity DNA polymerase. A typical reaction mixture includes:

-

50-100 ng genomic DNA

-

10 pmol of each forward and reverse primer

-

200 µM dNTPs

-

1X PCR buffer

-

1-2.5 units of DNA polymerase

-

PCR-grade water to a final volume of 25-50 µL

-

Thermocycling conditions:

-

Initial denaturation: 95°C for 5 minutes

-

30-35 cycles of:

-

Denaturation: 95°C for 30 seconds

-

Annealing: 55-65°C for 30 seconds (primer-dependent)

-

Extension: 72°C for 1 minute/kb

-

-

Final extension: 72°C for 5-10 minutes

-

-

-

PCR Product Purification: PCR products are purified to remove unincorporated primers and dNTPs using enzymatic methods (e.g., ExoSAP-IT) or column-based kits.

-

Sequencing Reaction: The purified PCR product is used as a template for a cycle sequencing reaction with a fluorescently labeled dideoxy terminator kit (e.g., BigDye Terminator v3.1 Cycle Sequencing Kit, Applied Biosystems).

-

Capillary Electrophoresis: The sequencing products are purified and separated by size using an automated capillary electrophoresis instrument.

-

Data Analysis: The resulting electropherograms are analyzed using sequencing analysis software to identify any deviations from the reference sequence.

MLPA is used to detect large deletions or duplications within the TSC1 and TSC2 genes.

Protocol:

-

DNA Denaturation: 50-100 ng of genomic DNA is denatured at 98°C for 5 minutes.

-

Hybridization: The denatured DNA is mixed with the SALSA MLPA probemix (e.g., P046 TSC2 and P124 TSC1 from MRC-Holland) and incubated at 60°C for 16-20 hours to allow the probes to hybridize to their target sequences.

-

Ligation: A ligase enzyme is added to the reaction, and the mixture is incubated at 54°C for 15 minutes. The ligase will only join the two parts of a probe if they are correctly hybridized to the target sequence.

-

PCR Amplification: The ligated probes are amplified by PCR using universal primers present in the probemix.

-

Fragment Analysis: The amplified products are separated by size using capillary electrophoresis.

-

Data Analysis: The peak pattern of the patient sample is compared to that of a reference sample. A reduction in peak height by approximately 50% indicates a heterozygous deletion, while an increase of about 50% suggests a duplication.

Caption: Workflow for MLPA analysis.

Protein Analysis

Western blotting is used to assess the phosphorylation status of key proteins in the mTOR pathway, which is indicative of its activation state.

Protocol:

-

Cell Lysis: Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.

-

SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). For large proteins like mTOR (~289 kDa), a low percentage (e.g., 6%) acrylamide gel is used.

-

Protein Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies against total and phosphorylated forms of mTOR pathway proteins (e.g., Akt, S6K1, S6) overnight at 4°C. Antibody dilutions are optimized according to the manufacturer's instructions (typically 1:1000).

-

Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (1:2000 to 1:10000 dilution) for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Co-immunoprecipitation (Co-IP) is used to confirm the in vivo interaction between hamartin and tuberin.

Protocol:

-

Cell Lysis: Cells are lysed in a non-denaturing lysis buffer (e.g., containing 1% Triton X-100 or NP-40) with protease inhibitors.

-

Pre-clearing: The lysate is pre-cleared by incubating with protein A/G agarose beads to reduce non-specific binding.

-

Immunoprecipitation: The pre-cleared lysate is incubated with an antibody specific to either TSC1 or TSC2 overnight at 4°C.

-

Immune Complex Capture: Protein A/G agarose beads are added to the lysate and incubated for 1-2 hours at 4°C to capture the antibody-protein complexes.

-

Washing: The beads are washed several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: The eluted proteins are analyzed by Western blotting using antibodies against both TSC1 and TSC2.

In Vivo Models

Conditional knockout mouse models using the Cre-loxP system are invaluable for studying the tissue-specific effects of Tsc1 or Tsc2 loss.[9]

Protocol:

-

Generation of Floxed Mice: Mice with loxP sites flanking critical exons of the Tsc1 or Tsc2 gene ("floxed" mice) are generated through homologous recombination in embryonic stem (ES) cells.

-

Breeding with Cre-driver Mice: The floxed mice are bred with mice expressing Cre recombinase under the control of a tissue-specific promoter (e.g., Nestin-Cre for neuronal-specific knockout).

-

Genotyping: Offspring are genotyped by PCR using primers that can distinguish between the wild-type, floxed, and knockout alleles.

Caption: Breeding scheme for generating conditional knockout mice.

Conclusion

The correlation between genotype and phenotype in Tuberous Sclerosis Complex is a critical area of research with significant implications for clinical management and the development of targeted therapies. The general observation that TSC2 mutations lead to a more severe disease course than TSC1 mutations is well-supported by clinical data. Understanding the molecular mechanisms that underlie these differences, primarily through the detailed investigation of the mTOR pathway, is essential for advancing our knowledge of TSC pathogenesis. The experimental protocols outlined in this guide provide a framework for researchers to further explore these complex relationships and to evaluate the efficacy of novel therapeutic interventions.

References

- 1. Generation of a conditional disruption of the Tsc2 gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Universal Mouse Genotyping Protocol | Mouse Genetics Core | Washington University in St. Louis [mousegeneticscore.wustl.edu]

- 3. providers2.genedx.com [providers2.genedx.com]

- 4. pubcompare.ai [pubcompare.ai]

- 5. Cre/loxP Recombination System: Applications, Best Practices, and Breeding Strategies | Taconic Biosciences [taconic.com]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | MLPA-Based Analysis of Copy Number Variation in Plant Populations [frontiersin.org]

- 8. benchchem.com [benchchem.com]

- 9. Efficient generation of conditional knockout mice via sequential introduction of lox sites - PMC [pmc.ncbi.nlm.nih.gov]

Mechanisms of Tumorigenesis in Tuberous Sclerosis Complex: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tuberous Sclerosis Complex (TSC) is an autosomal dominant genetic disorder characterized by the growth of benign tumors, or hamartomas, in multiple organs. The disease is caused by inactivating mutations in either the TSC1 or TSC2 tumor suppressor genes. The protein products of these genes, hamartin and tuberin respectively, form a complex that acts as a critical negative regulator of the mammalian target of rapamycin (mTOR) pathway. Loss of function of the TSC complex leads to constitutive activation of mTOR Complex 1 (mTORC1), a central controller of cell growth and proliferation. This guide provides a detailed overview of the molecular mechanisms underlying tumorigenesis in TSC, with a focus on the core signaling pathways, quantitative data on tumor characteristics, and key experimental methodologies used in TSC research.

The Genetic Basis of Tuberous Sclerosis Complex

TSC is a classic example of a tumor suppressor gene syndrome following the "two-hit" hypothesis.[1] Individuals with TSC are born with a germline mutation in one allele of either the TSC1 or TSC2 gene (the "first hit").[1] Tumorigenesis is initiated when a somatic mutation or loss of heterozygosity inactivates the remaining wild-type allele in a susceptible cell (the "second hit").[2] This complete loss of TSC complex function in a clonal population of cells drives the development of hamartomas.

Mutations in TSC2 are more common and are generally associated with a more severe clinical phenotype than mutations in TSC1.[3][4]

Table 1: Frequency of TSC1 and TSC2 Mutations in TSC Patients

| Gene | Mutation Frequency | Associated Phenotype Severity |

| TSC1 | ~15-26% | Generally milder |

| TSC2 | ~50-74% | Generally more severe |

Data compiled from multiple studies.[3][5]

The Central Role of the mTOR Signaling Pathway

The TSC1/TSC2 protein complex is a key integrator of cellular signals, including growth factors, energy status, and amino acids, to regulate mTORC1 activity. Tuberin (TSC2) possesses a GTPase-activating protein (GAP) domain that inactivates the small GTPase Rheb (Ras homolog enriched in brain).[6] In its GTP-bound state, Rheb is a potent activator of mTORC1. The TSC complex maintains Rheb in an inactive, GDP-bound state, thereby suppressing mTORC1 signaling.

In the absence of a functional TSC complex, Rheb remains constitutively GTP-loaded, leading to hyperactivation of mTORC1.[7] This results in the phosphorylation of downstream effectors that drive anabolic processes, ultimately leading to increased cell growth, proliferation, and survival.

Signaling Pathway Diagram: The PI3K/AKT/mTOR Pathway in Tuberous Sclerosis Complex

Caption: The PI3K/AKT/mTOR signaling pathway and its dysregulation in TSC.

Downstream Effects of mTORC1 Hyperactivation

The constitutive activation of mTORC1 in TSC leads to a cascade of downstream events that collectively drive tumorigenesis:

-

Increased Protein Synthesis: mTORC1 phosphorylates and activates S6 kinase 1 (S6K1) and phosphorylates and inactivates the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). Both of these events lead to an increase in cap-dependent translation of mRNAs that encode proteins essential for cell growth and proliferation.

-

Inhibition of Autophagy: mTORC1 phosphorylates and inhibits the ULK1 complex, a key initiator of autophagy. The suppression of this cellular recycling process may contribute to the accumulation of damaged organelles and proteins, further promoting cellular stress and survival.

-

Altered Metabolism: mTORC1 activation promotes anabolic processes such as lipid and nucleotide synthesis to provide the building blocks for cell growth.

Characteristics of TSC-Associated Tumors

While TSC-related tumors can cause significant morbidity and mortality, they are typically benign hamartomas and rarely progress to malignancy. The reasons for this are not fully understood but may involve negative feedback loops that constrain cellular proliferation.

Table 2: Growth Rates of Common TSC-Associated Tumors

| Tumor Type | Patient Age Group | Median/Average Growth Rate |

| Renal Angiomyolipoma | 12-16 years | 2.5 mm/year |

| ≥17 years | 1.8 mm/year | |

| Subependymal Giant Cell Astrocytoma (SEGA) | Children (<18 years) | Significantly higher growth rate than adults (75.6% show growth) |

| Adults (≥18 years) | Lower growth rate (16.5% show growth) |

Data compiled from multiple studies.[8][9]

Table 3: Tumor Growth in a Tsc2+/- Mouse Model

| Age of Mice | Mean Tumor Volume (mm³) |

| 4 months | 4.68 ± 1.5 |

| 6 months | 9.66 ± 1.9 |

| 12 months | 56.8 ± 16.0 |

| 16 months | 645 ± 202 |

Data from a study on renal tumors in a Tsc2+/- mouse model.[10]

Key Experimental Protocols in TSC Research

Western Blot Analysis of mTOR Pathway Activation

This technique is fundamental for assessing the phosphorylation status of key proteins in the mTOR pathway, which is indicative of its activity.

Protocol Outline:

-

Protein Extraction: Cells or tissues are lysed in a buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[11][12]

-

Protein Quantification: The total protein concentration of the lysates is determined using a standard assay such as the bicinchoninic acid (BCA) assay to ensure equal loading.[11]

-

SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). For high molecular weight proteins like mTOR (~289 kDa), a low percentage acrylamide gel is recommended.[11]

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the total and phosphorylated forms of target proteins (e.g., p-S6K, S6K, p-S6, S6, p-AKT, AKT).[13]

-

Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that catalyzes a chemiluminescent reaction, allowing for visualization of the protein bands.[12]

Immunohistochemistry (IHC) for Phosphorylated S6

IHC is used to visualize the localization and abundance of activated mTORC1 signaling in tissue sections from TSC-related tumors. Phosphorylated ribosomal protein S6 (p-S6) is a commonly used downstream marker.

Protocol Outline:

-

Tissue Preparation: Formalin-fixed, paraffin-embedded tissue sections are deparaffinized and rehydrated.

-

Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the antigenic sites.

-

Immunostaining: Sections are incubated with a primary antibody against p-S6 (e.g., Ser240/244).[14]

-

Detection: A secondary antibody and a detection system (e.g., DAB chromogen) are used to visualize the antibody-antigen complexes.[15]

-

Counterstaining and Mounting: Sections are counterstained (e.g., with hematoxylin) to visualize cell nuclei and then mounted for microscopy.

Rheb GTPase Activity Assay

This assay measures the amount of active, GTP-bound Rheb, which is a direct indicator of the GAP activity of the TSC complex.

Protocol Outline:

-

Cell Lysate Preparation: Cells are lysed under conditions that preserve the nucleotide-bound state of GTPases.

-

Immunoprecipitation of Rheb: Rheb is immunoprecipitated from the cell lysates using a specific antibody.

-

Guanine Nucleotide Elution and Analysis: The bound guanine nucleotides (GTP and GDP) are eluted and separated by thin-layer chromatography.

-

Quantification: The relative amounts of GTP and GDP are quantified to determine the activation state of Rheb.[6][16]

Experimental Workflow Diagram: In Vivo Study of a Novel TSC Therapy

Caption: A typical experimental workflow for preclinical evaluation of a therapeutic agent in a mouse model of TSC.

Conclusion and Future Directions

The understanding of the molecular mechanisms of tumorigenesis in Tuberous Sclerosis Complex has advanced significantly, with the TSC-mTOR pathway now firmly established as the central driver of the disease. This knowledge has led to the successful clinical use of mTOR inhibitors for the treatment of some TSC-related tumors. Future research will likely focus on understanding the mechanisms of resistance to mTOR inhibitors, identifying novel therapeutic targets downstream and parallel to mTORC1, and exploring the reasons for the predominantly benign nature of TSC-associated tumors. The continued use of sophisticated in vitro and in vivo models, coupled with detailed molecular analyses, will be crucial for the development of more effective and durable therapies for individuals with Tuberous Sclerosis Complex.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Newly Diagnosed and Growing Subependymal Giant Cell Astrocytoma in Adults With Tuberous Sclerosis Complex: Results From the International TOSCA Study [frontiersin.org]

- 3. Tuberous Sclerosis Complex - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Clinical Characteristics of Subependymal Giant Cell Astrocytoma in Tuberous Sclerosis Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Measurements of TSC2 GAP activity toward Rheb - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2022 Tuberous Sclerosis Complex Highlight - Developing Novel mTORC1 Inhibitors to Treat TSC, Tuberous Sclerosis Complex Research Program, Congressionally Directed Medical Research Programs [cdmrp.health.mil]

- 8. Pediatric Renal Angiomyolipomas in Tuberous Sclerosis Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Association between the growth rate of subependymal giant cell astrocytoma and age in patients with tuberous sclerosis complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Renal neoplasms in tuberous sclerosis mice are neurocristopathies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

- 13. Critical roles for the TSC-mTOR pathway in β-cell function - PMC [pmc.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. cancer.wisc.edu [cancer.wisc.edu]

- 16. Rheb G-Proteins and the Activation of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]

Neurological Manifestations of Tuberous Sclerosis Complex: A Cellular and Molecular Guide

Abstract

Tuberous Sclerosis Complex (TSC) is an autosomal dominant genetic disorder resulting from mutations in either the TSC1 or TSC2 gene, leading to hyperactivation of the mechanistic Target of Rapamycin (mTOR) pathway.[1][2][3] The neurological consequences are profound and include epilepsy, intellectual disability, and autism spectrum disorders.[4][5] These clinical manifestations are rooted in fundamental disturbances at the cellular level, affecting neuronal morphology, excitability, and synaptic function, as well as the crucial supportive roles of glial cells. This technical guide provides an in-depth examination of the cellular and molecular underpinnings of TSC-related neurological dysfunction, summarizes key quantitative findings, presents detailed experimental protocols for investigating these phenomena, and visualizes the core signaling and experimental pathways.

Core Pathophysiology: The TSC/mTOR Signaling Nexus

The proteins encoded by TSC1 and TSC2, hamartin and tuberin respectively, form a heterodimeric complex that acts as a critical negative regulator of the mTOR pathway.[6][7] This complex functions as a GTPase-activating protein (GAP) for the small G-protein Rheb (Ras homolog enriched in brain).[7][8] In its active, GTP-bound state, Rheb stimulates mTOR Complex 1 (mTORC1). The TSC1/TSC2 complex inactivates Rheb by promoting its hydrolysis of GTP to GDP, thereby suppressing mTORC1 activity.[6][7]

Loss-of-function mutations in either TSC1 or TSC2 disrupt this complex, leading to constitutive Rheb activation and subsequent mTORC1 hyperactivation.[9][10] This unchecked mTORC1 signaling is the central molecular driver of the cellular abnormalities observed in TSC.[11][12] mTORC1 promotes cell growth and proliferation by phosphorylating key downstream effectors, including S6 kinase 1 (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), which together enhance protein synthesis.[6][8]

Cellular Manifestations in the Central Nervous System

The neurological symptoms of TSC arise from widespread cellular abnormalities affecting both neurons and glial cells. These changes disrupt neuronal migration, differentiation, circuit formation, and overall network function.[13][14]

Neuronal Abnormalities

Hyperactive mTOR signaling profoundly alters neuronal development and function, leading to a range of structural and electrophysiological deficits.

-

Morphological Changes : A hallmark of TSC is the presence of cortical tubers, which are focal malformations of the cortex containing disorganized and abnormally differentiated cells.[15][16] At the single-cell level, neurons often exhibit hypertrophy (enlarged cell bodies), dysmorphic shapes, and abnormal dendritic arborization and spine morphology.[16][17] In animal models, loss of Tsc1/Tsc2 can lead to the formation of ectopic axons and failure of neurons to polarize correctly.[6]

-

Hyperexcitability and Ion Channel Dysfunction : Epilepsy is one of the most common neurological features of TSC, affecting up to 90% of individuals.[3][18] This is underpinned by neuronal hyperexcitability.[19] Studies using human iPSC-derived neurons have shown that TSC2-deficient neurons exhibit elevated neuronal activity with highly synchronized Ca2+ spikes.[20][21] This hyperexcitability is linked to the dysregulation of voltage-gated ion channels.[11][18] Specifically, mTOR hyperactivation can augment the expression and function of L-type calcium channels (LTCCs), particularly the CaV1.3 subtype, leading to enhanced Ca2+ influx and increased neuronal firing.[20][21][22]

-

Synaptic and Plasticity Deficits : Synaptic function is significantly impaired in TSC. Tsc2+/- mouse models show serious ultrastructural abnormalities in synapses, including a blurred synaptic density and a significantly increased number of synaptic vesicles.[12][23][24] Expression of key presynaptic proteins, such as VAMP1/2 and phospho-synapsin-1, is markedly increased.[12][23] These structural changes are associated with deficits in synaptic plasticity, a cellular correlate of learning and memory.[9] While findings can be variable, many TSC models show impaired long-term potentiation (LTP) and metabotropic glutamate receptor-dependent long-term depression (mGluR-LTD).[9]

Glial Cell Dysfunction

Glial cells, including astrocytes, oligodendrocytes, and microglia, are also directly affected by TSC mutations and contribute significantly to the neurological phenotype.

-

Astrocytes : Cortical tubers show a high number of reactive and dysplastic astrocytes.[25] Conditional knockout of Tsc1 in astrocytes (Tsc1GFAP mice) is sufficient to cause severe, spontaneous seizures.[9][25] This is attributed, in part, to impaired glial glutamate transport due to reduced expression of transporters GLT-1 and GLAST, leading to increased extracellular glutamate and excitotoxicity.[9][26]

-

Oligodendrocytes and Myelination : Deficient myelination and a reduction in oligodendrocyte numbers are observed in and around cortical tubers in human patients and in various mouse models.[8][26] This white matter abnormality likely contributes to altered neural connectivity and cognitive deficits.[26]

-

Microglia : Activated microglia are a prominent feature within TSC tubers, suggesting a neuroinflammatory component to the pathology.[4][8] This activation may be a primary consequence of mTOR dysregulation in microglia or a secondary response to seizure activity.[4][17]

Quantitative Data Summary

The following tables summarize key quantitative findings from cellular-level studies in TSC models.

| Neuronal Electrophysiology and Signaling | Model System | Finding | Fold/Percent Change | Reference |

| Neuronal Firing Rate | TSC iPSC-derived Neurons | Increased spike rate | ~106% Increase | |

| Calcium Transient Frequency | TSC iPSC-derived Neurons | Increased frequency of Ca2+ transients | ~30% Increase | |

| L-Type Calcium Channel Expression | TSC2-/- iPSC-derived Neurons | Increased expression of CaV1.3 | Not specified | [20][21] |

| Synaptic Protein Expression and Ultrastructure | Model System | Finding | Fold/Percent Change | Reference |

| Presynaptic Protein VAMP1/2 | Tsc2+/- Mouse Brain | Increased immunoreactivity | ~50% Increase | [12][23][24] |

| Presynaptic Protein p-Synapsin-1 | Tsc2+/- Mouse Brain | Increased immunoreactivity | ~80% Increase | [12][23][24] |

| Synaptic Vesicle Number | Tsc2+/- Mouse Brain | Increased number of synaptic vesicles | Significantly Increased | [12][23][24] |

Experimental Methodologies

Investigating the cellular mechanisms of TSC requires a multi-faceted approach combining molecular biology, electrophysiology, imaging, and behavioral analysis.

Protocol: Whole-Cell Patch-Clamp Recording from Neurons in Acute Brain Slices

This protocol is used to measure the intrinsic firing properties, synaptic currents, and plasticity of neurons within a relatively intact circuit.

-

Preparation of Solutions :

-

Artificial Cerebrospinal Fluid (aCSF) : Prepare 1L of standard aCSF containing (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 2 CaCl2, 1 MgCl2, and 25 glucose. Continuously bubble with carbogen (95% O2 / 5% CO2) to maintain pH at ~7.4.

-

Internal Pipette Solution (K-Gluconate based for current-clamp) : Prepare a solution containing (in mM): 115 K-Gluconate, 4 NaCl, 2 ATP-Mg, 0.3 GTP-NaCl, and 40 HEPES. Adjust pH to 7.2 with KOH. Store in aliquots at -20°C.

-

-

Brain Slice Preparation :

-

Deeply anesthetize a TSC model mouse and perform transcardial perfusion with ice-cold, carbogenated slicing solution (a modified aCSF with higher sucrose or other osmoprotectants).

-

Rapidly dissect the brain and place it in the ice-cold slicing solution.

-

Mount the brain on a vibratome stage and cut 300-400 µm thick coronal or sagittal slices.

-

Transfer slices to a recovery chamber containing carbogenated aCSF at 32-34°C for 30 minutes, then allow them to equilibrate at room temperature for at least 1 hour before recording.[19]

-

-

Recording Procedure :

-

Transfer a single slice to the recording chamber on the microscope stage, continuously perfused with carbogenated aCSF (~1.5-2 mL/min).

-

Pull a glass micropipette using a pipette puller to a resistance of 3-7 MΩ when filled with internal solution.

-

Under visual guidance (DIC or infrared microscopy), approach a target neuron with the micropipette while applying light positive pressure.

-

Upon touching the cell membrane, release positive pressure and apply gentle negative pressure to form a high-resistance (>1 GΩ) "giga-seal".

-

Apply a brief, strong suction pulse to rupture the cell membrane, achieving the whole-cell configuration.

-

-

Data Acquisition :

-

Current-Clamp : Inject incremental steps of current to measure the neuron's firing pattern, action potential threshold, and other intrinsic properties.

-

Voltage-Clamp : Hold the neuron at a specific membrane potential (e.g., -70 mV) to record excitatory or inhibitory postsynaptic currents (EPSCs/IPSCs).

-

Protocol: Western Blot Analysis of mTOR Pathway Proteins

This protocol quantifies the levels and phosphorylation status of key proteins in the mTOR pathway.

-

Sample Preparation (Brain Tissue) :

-

Rapidly dissect the brain region of interest (e.g., hippocampus, cortex) on ice.

-

Homogenize the tissue in ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails.[15]

-

Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris.[8]

-

Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.[8]

-

-

SDS-PAGE :

-

Protein Transfer :

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. For high molecular weight proteins like mTOR, a wet transfer overnight at a low voltage on ice is recommended.[8]

-

-

Immunoblotting :

-

Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween-20, TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-phospho-S6, anti-total-S6, anti-mTOR) overnight at 4°C with gentle agitation.[1]

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection :

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a digital imaging system.

-

Quantify band intensity using software like ImageJ, normalizing target protein levels to a loading control (e.g., GAPDH, β-actin).

-

Protocol: Transmission Electron Microscopy (TEM) of Synaptic Ultrastructure

This protocol allows for high-resolution visualization of synaptic components like vesicles, synaptic cleft, and postsynaptic density.

-

Tissue Fixation and Preparation :

-

Perform transcardial perfusion on an anesthetized mouse with a fixative solution containing paraformaldehyde and glutaraldehyde (~0.1%) in phosphate buffer. Glutaraldehyde is essential for preserving ultrastructure.[26]

-

Post-fix the dissected brain tissue in the same fixative overnight.

-

Cut the tissue into thin sections (e.g., 60 µm) using a vibratome.[24]

-

-

Staining and Embedding :

-

Fix the sections in 1% osmium tetroxide, which stains lipids and enhances membrane contrast.[24]

-

Dehydrate the tissue through a graded series of ethanol washes (e.g., 70%, 80%, 90%, 100%).[24]

-

Infiltrate the sections with a resin (e.g., Poly/Bed) by first incubating in a mixture of resin and propylene oxide, followed by pure resin.[24]

-

Embed the sections between two ACLAR films and polymerize the resin in an oven.[24]

-

-

Ultrathin Sectioning and Imaging :

-

Trim the resin block containing the tissue to a small trapezoid shape around the region of interest.

-

Use an ultramicrotome with a diamond knife to cut ultrathin sections (60-80 nm).

-

Collect the sections on a copper grid.

-

Stain the sections on the grid with heavy metal salts like uranyl acetate and lead citrate to further enhance contrast.

-

Image the sections using a transmission electron microscope, acquiring images at high magnification (e.g., 20,000-50,000x) to resolve synaptic details.[25]

-

Conclusion and Future Directions

The neurological manifestations of TSC are a direct consequence of mTOR pathway hyperactivation, which orchestrates a cascade of cellular pathologies. These include aberrant neuronal growth and excitability, synaptic disorganization, and widespread glial dysfunction. Animal and iPSC-based models have been instrumental in dissecting these mechanisms and serve as crucial platforms for preclinical drug development.[13][17]

Future research should focus on understanding the temporal evolution of these cellular changes, from the prenatal period through the onset of epilepsy, to identify critical windows for therapeutic intervention.[19] Furthermore, exploring the specific contributions of different cell types (e.g., excitatory vs. inhibitory neurons, different classes of glia) to the overall network dysfunction will be key.[17] Ultimately, a deeper understanding of the cellular and molecular biology of TSC will pave the way for more targeted and effective therapies aimed at not only controlling seizures but also ameliorating the cognitive and behavioral comorbidities of this complex disorder.

References

- 1. Western blot [bio-protocol.org]

- 2. Isolation and Transfection of Mouse Primary Neurons | Thermo Fisher Scientific - SG [thermofisher.com]

- 3. Isolation and Culture of Mouse Cortical Neurons [protocols.io]

- 4. Visualizing the Synaptic and Cellular Ultrastructure in Neurons Differentiated from Human Induced Neural Stem Cells—An Optimized Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. pubcompare.ai [pubcompare.ai]

- 8. Novel Object Recognition for Studying Memory in Mice [en.bio-protocol.org]

- 9. Frontiers | A novel immunohistochemical protocol for paraffin embedded tissue sections using free-floating techniques [frontiersin.org]

- 10. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protocol for the Primary Culture of Cortical and Hippocampal neurons [gladstone.org]

- 12. Western blot in homogenised mouse brain samples [protocols.io]

- 13. Immunohistochemistry (IHC) Staining Mouse Brain Sections [protocols.io]

- 14. Novel Object Recognition and Object Location Behavioral Testing in Mice on a Budget [jove.com]

- 15. Video: Whole-cell Patch-clamp Recordings in Brain Slices [jove.com]

- 16. pubcompare.ai [pubcompare.ai]

- 17. mmpc.org [mmpc.org]

- 18. Video: Transmission Electron Microscopy as the Visualization Technique for Analysis of Circadian Synaptic Plasticity in the Mouse Barrel Cortex [jove.com]

- 19. Quantitative analyses of the ultrastructural features of dopaminergic axon terminals. Protocol #2: Acquisit... [protocols.io]

- 20. Quantitative analyses of the ultrastructural features of dopaminergic axon terminals. Protocol #1: Tissue ... [protocols.io]

- 21. Whole-cell Patch-clamp Recordings in Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]

- 22. axolbio.com [axolbio.com]

- 23. m.youtube.com [m.youtube.com]

- 24. Whole Cell Patch Clamp Protocol [protocols.io]

- 25. pubcompare.ai [pubcompare.ai]

- 26. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

The Genetic Quest for Tuberous Sclerosis Complex: A Technical Guide to the Discovery and History of TSC1 and TSC2

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tuberous Sclerosis Complex (TSC) is an autosomal dominant genetic disorder characterized by the growth of hamartomas in multiple organs. The identification of the causative genes, TSC1 and TSC2, in the 1990s was a landmark achievement in human genetics, paving the way for a deeper understanding of the molecular pathogenesis of TSC and the development of targeted therapies. This technical guide provides an in-depth overview of the discovery and history of the TSC1 and TSC2 genes, detailing the experimental methodologies that were pivotal in their identification. It further outlines the critical role of their protein products, hamartin and tuberin, in the mTOR signaling pathway. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of TSC and related cellular growth pathways.

Historical Perspective: The Path to Gene Identification

The clinical manifestations of Tuberous Sclerosis Complex have been documented for over a century, but the genetic basis of the disorder remained elusive until the advent of modern molecular genetics. The journey to pinpointing TSC1 and TSC2 was a multi-decade effort that relied on the convergence of clinical observation, family studies, and pioneering genetic techniques.

The initial breakthrough came from linkage analysis studies in families with TSC, which suggested the existence of at least two different genetic loci responsible for the disease. These studies, conducted in the late 1980s and early 1990s, mapped the disease-causing genes to two distinct chromosomal regions: chromosome 9q34 for TSC1 and chromosome 16p13.3 for TSC2.[1]